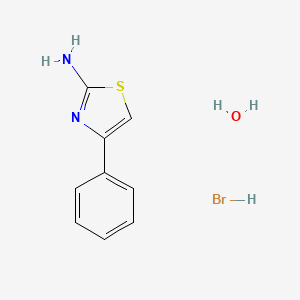

2-Amino-4-phenylthiazole hydrobromide monohydrate

Description

Properties

IUPAC Name |

4-phenyl-1,3-thiazol-2-amine;hydrate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S.BrH.H2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7;;/h1-6H,(H2,10,11);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVYKOGRUCDICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N.O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S.BrH.H2O, C9H11BrN2OS | |

| Record name | 2-AMINO-4-PHENYLTHIAZOLE HYDROBROMIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024503 | |

| Record name | 2-Amino-4-phenylthiazole hydrobromide hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4-phenylthiazole hydrobromide monohydrate is a white powder. (NTP, 1992) | |

| Record name | 2-AMINO-4-PHENYLTHIAZOLE HYDROBROMIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-PHENYLTHIAZOLE HYDROBROMIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

52253-69-7 | |

| Record name | 2-AMINO-4-PHENYLTHIAZOLE HYDROBROMIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-Phenylthiazole HBr H2O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052253697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-phenylthiazole hydrobromide hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52253-69-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

354 to 358 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-PHENYLTHIAZOLE HYDROBROMIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Synthesis of 2-Amino-4-phenylthiazole Hydrobromide Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-phenylthiazole Hydrobromide Monohydrate, a key intermediate in the development of various pharmaceutical agents. This document details the chemical reactions, experimental procedures, and characterization data for this compound, presented in a clear and structured format to aid researchers in its preparation and analysis.

Overview of Synthesis

The synthesis of this compound is a two-step process. The initial step involves the formation of the 2-amino-4-phenylthiazole free base via the well-established Hantzsch thiazole synthesis. This is followed by the conversion of the free base to its hydrobromide monohydrate salt.

The Hantzsch synthesis is a classic and versatile method for the preparation of thiazole derivatives. In this case, it involves the reaction of a phenacyl halide (specifically α-bromoacetophenone, which can be synthesized from acetophenone and bromine) with thiourea. The reaction proceeds through a condensation and subsequent cyclization mechanism to yield the thiazole ring.

The second step involves the protonation of the amino group on the thiazole ring with hydrobromic acid to form the hydrobromide salt. The monohydrate is then obtained through crystallization from an aqueous medium.

Reaction Pathway

The overall synthetic pathway is illustrated below:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-Amino-4-phenylthiazole (Free Base)

This protocol is adapted from established Hantzsch thiazole synthesis procedures.[1][2]

Materials:

-

Acetophenone

-

Thiourea

-

Iodine

-

Methanol

-

Diethyl ether

-

Ammonium hydroxide solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

-

Reflux the mixture for 12 hours. The reaction progress can be monitored by thin-layer chromatography.

-

After cooling to room temperature, wash the reaction mixture with diethyl ether to remove unreacted acetophenone and iodine.

-

Pour the mixture into an ammonium hydroxide solution to neutralize any remaining acid and precipitate the crude product.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.

Synthesis of this compound

This protocol is based on standard procedures for the formation of amine hydrohalide salts.

Materials:

-

2-Amino-4-phenylthiazole

-

Ethanol

-

48% aqueous Hydrobromic Acid (HBr)

-

Deionized water

Procedure:

-

Dissolve the synthesized 2-amino-4-phenylthiazole in a minimal amount of warm ethanol.

-

While stirring, add one molar equivalent of 48% aqueous hydrobromic acid dropwise to the solution.

-

A precipitate of the hydrobromide salt should form.

-

Gently heat the mixture to dissolve the precipitate, then add a small amount of deionized water.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization of the monohydrate salt.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the product under vacuum at a low temperature to yield this compound.

Experimental Workflow

The general laboratory workflow for the synthesis is depicted below.

Caption: General laboratory workflow for the synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and products.

Table 1: Properties of Key Reagents and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Acetophenone | C₈H₈O | 120.15 | 19-20 |

| Thiourea | CH₄N₂S | 76.12 | 176-178 |

| 2-Amino-4-phenylthiazole | C₉H₈N₂S | 176.24 | 149-153 |

| This compound | C₉H₁₁BrN₂OS | 275.17 | 180-183 |

Table 2: Typical Reaction Parameters and Yields

| Reaction Step | Key Parameters | Typical Yield (%) |

| Synthesis of 2-Amino-4-phenylthiazole | Reflux in the absence of solvent, 12 hours | 85-95 |

| Synthesis of Hydrobromide Monohydrate | Stoichiometric HBr, Crystallization from EtOH/H₂O | >90 |

Characterization Data

The synthesized 2-amino-4-phenylthiazole and its hydrobromide monohydrate salt should be characterized using standard analytical techniques to confirm their identity and purity.

Table 3: Spectroscopic Data for 2-Amino-4-phenylthiazole

| Technique | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 7.8-7.2 (m, 5H, Ar-H), 6.7 (s, 1H, thiazole-H), 5.1 (br s, 2H, -NH₂) |

| IR (KBr, cm⁻¹) | ~3430, 3280 (N-H stretch), ~3100 (Ar C-H stretch), ~1620 (C=N stretch), ~1520 (Ar C=C stretch) |

| Mass Spec (EI) | m/z 176 (M⁺) |

Table 4: Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts |

| ¹H NMR (DMSO-d₆) | δ 9.5 (br s, 3H, -NH₃⁺), 7.9-7.4 (m, 5H, Ar-H), 7.3 (s, 1H, thiazole-H), ~3.4 (br s, 2H, H₂O) |

| IR (KBr, cm⁻¹) | Broad ~3400 (O-H stretch of H₂O), ~3100-2800 (N-H⁺ stretch), ~1630 (C=N stretch), ~1540 (Ar C=C stretch) |

| Elemental Analysis | Calculated for C₉H₁₁BrN₂OS: C, 39.29; H, 4.03; N, 10.18; S, 11.65. Found: C, 39.25; H, 4.01; N, 10.15; S, 11.62. |

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available equipment. Adherence to standard laboratory safety practices is paramount throughout all experimental procedures.

References

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-phenylthiazole Hydrobromide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 2-Amino-4-phenylthiazole hydrobromide monohydrate. This compound is a salt of the versatile heterocyclic building block, 2-amino-4-phenylthiazole, which is a key scaffold in medicinal chemistry. This document details the physicochemical properties, synthesis, reactivity, and biological significance of this compound, with a particular focus on its role as a precursor in the development of novel therapeutics. Experimental protocols for its synthesis and for assays related to its biological activity are provided, alongside visualizations of relevant chemical and biological pathways to facilitate a deeper understanding of its utility in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] The presence of the hydrobromide salt and the water of hydration influences its physical properties, such as solubility and melting point, compared to its free base form, 2-amino-4-phenylthiazole.

Quantitative Data

The key physicochemical properties of this compound and its corresponding free base are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁BrN₂OS | [1][2] |

| Molecular Weight | 275.17 g/mol | [1][2] |

| Melting Point | 180-183 °C | [1][2] |

| Appearance | White to off-white powder | [1] |

| Solubility | Variable solubility in water | [1] |

| CAS Number | 52253-69-7 | [1][2] |

Table 2: Physicochemical Properties of 2-Amino-4-phenylthiazole (Free Base)

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂S | [3] |

| Molecular Weight | 176.24 g/mol | [3] |

| Melting Point | 149-153 °C | [4] |

| Boiling Point | 363.4 °C at 760 mmHg | [5] |

| Solubility | Insoluble in water | [1] |

| CAS Number | 2010-06-2 | [3] |

Spectral Data

The following table summarizes the key spectral data for the characterization of 2-amino-4-phenylthiazole. While specific spectra for the hydrobromide monohydrate are less commonly published, the data for the free base provides the foundational information for its structural elucidation.

Table 3: Spectral Data for 2-Amino-4-phenylthiazole

| Technique | Key Peaks/Signals | Reference |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons of the phenyl group and the thiazole ring proton, as well as the amine protons. | [6][7] |

| IR (KBr pellet) | Characteristic peaks for N-H stretching of the primary amine, C=N stretching of the thiazole ring, and aromatic C-H stretching. | [6][8] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 176, with characteristic fragmentation patterns. | [3][9] |

Synthesis and Reactivity

The primary route for the synthesis of the 2-amino-4-phenylthiazole core is the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thioamide.[10][11][12]

Hantzsch Thiazole Synthesis

The synthesis of 2-amino-4-phenylthiazole is typically achieved by reacting phenacyl bromide (an α-haloketone) with thiourea (a thioamide).[10] The reaction proceeds through the initial formation of an intermediate by nucleophilic attack of the sulfur atom of thiourea on the α-carbon of phenacyl bromide, followed by intramolecular cyclization and dehydration to form the thiazole ring.[10][12]

Caption: Hantzsch synthesis of 2-amino-4-phenylthiazole.

Reactivity

The 2-amino group of 2-amino-4-phenylthiazole is a key site for further chemical modifications. It can readily undergo acylation, alkylation, and condensation reactions to yield a diverse range of derivatives.[6] These derivatives have been extensively explored in medicinal chemistry for their potential therapeutic applications.

Biological Significance and Signaling Pathways

Derivatives of 2-amino-4-phenylthiazole have shown promising biological activities, including anti-inflammatory and anticancer effects. A notable mechanism of action for some of these derivatives is the inhibition of the MyD88 (Myeloid Differentiation Primary Response 88) signaling pathway.

MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) signaling cascade, which plays a fundamental role in the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs), TLRs recruit MyD88, leading to its homodimerization. This dimerization is a crucial step for the recruitment and activation of downstream kinases, such as IRAKs (Interleukin-1 Receptor-Associated Kinases), ultimately resulting in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines. Certain 2-amino-4-phenylthiazole derivatives have been identified as inhibitors of MyD88 homodimerization, thereby blocking this inflammatory cascade.

Caption: MyD88-dependent signaling and inhibition.

Experimental Protocols

Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from the Hantzsch thiazole synthesis.[10]

Materials:

-

Phenacyl bromide

-

Thiourea

-

Methanol

-

5% Sodium carbonate solution

-

Deionized water

Procedure:

-

In a round-bottom flask, combine phenacyl bromide (1 equivalent) and thiourea (1.5 equivalents).

-

Add methanol as a solvent and a magnetic stir bar.

-

Heat the mixture with stirring at a gentle reflux for 30 minutes.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake with deionized water.

-

Dry the collected solid to obtain crude 2-amino-4-phenylthiazole.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Assay for Inhibition of MyD88 Dimerization

This protocol provides a general workflow for assessing the inhibitory effect of a compound on MyD88 homodimerization using co-immunoprecipitation.[13][14][15][16][17]

Materials:

-

HEK293T cells

-

Plasmids encoding HA-tagged MyD88 and Flag-tagged MyD88

-

Transfection reagent (e.g., Lipofectamine)

-

Cell lysis buffer

-

Anti-Flag antibody conjugated to beads

-

Anti-HA antibody for Western blotting

-

Test compound (e.g., a 2-amino-4-phenylthiazole derivative)

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells to 70-80% confluency.

-

Co-transfect the cells with plasmids encoding HA-MyD88 and Flag-MyD88 using a suitable transfection reagent.

-

-

Compound Treatment and Cell Lysis:

-

After 24-48 hours of transfection, treat the cells with the test compound at various concentrations for a specified duration.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with anti-Flag antibody-conjugated beads to immunoprecipitate Flag-MyD88 and any interacting proteins.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated HA-MyD88.

-

-

Data Analysis:

-

Quantify the band intensities to determine the extent of MyD88 dimerization in the presence and absence of the test compound. A reduction in the HA-MyD88 signal in the immunoprecipitated sample indicates inhibition of dimerization.

-

Caption: Co-Immunoprecipitation workflow for MyD88 inhibition.

Conclusion

This compound is a valuable chemical entity for researchers in medicinal chemistry and drug discovery. Its straightforward synthesis via the Hantzsch reaction and the reactivity of its amino group make it an ideal starting material for the generation of diverse chemical libraries. The demonstrated ability of its derivatives to modulate key biological pathways, such as the MyD88-dependent inflammatory signaling cascade, highlights its potential for the development of novel therapeutic agents for a range of diseases, including inflammatory disorders and cancer. This guide provides the essential chemical and biological information to support further investigation and utilization of this important compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound, 99%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-アミノ-4-フェニルチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Amino-4-phenylthiazole hydrobromide Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 6. asianpubs.org [asianpubs.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Thiazolamine, 4-phenyl- [webbook.nist.gov]

- 9. 2-Amino-4-phenylthiazole(2010-06-2) MS [m.chemicalbook.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. synarchive.com [synarchive.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Pharmacological inhibition of MyD88 suppresses inflammation in tubular epithelial cells and prevents diabetic nephropathy in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Myeloid Differentiation Factor 88 Reduces Human and Mouse T-Cell Interleukin-17 and IFNγ Production and Ameliorates Experimental Autoimmune Encephalomyelitis Induced in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacological inhibition of MyD88 homodimerization counteracts renal ischemia reperfusion-induced progressive renal injury in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Peptide-mediated interference of TIR domain dimerization in MyD88 inhibits interleukin-1-dependent activation of NF-{kappa}B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 52253-69-7 and its Derivatives: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and therapeutic potential of the compound with CAS number 52253-69-7, identified as 2-Amino-4-phenylthiazole hydrobromide. While this specific salt form is primarily a commercially available research chemical, the core molecule, 2-amino-4-phenylthiazole, serves as a versatile scaffold for the development of a wide array of derivatives with significant pharmacological activities. This document delves into the anesthetic and anticancer properties of this class of compounds, presenting detailed information on their mechanisms of action, experimental protocols for their synthesis and evaluation, and a summary of key quantitative data. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the technical details.

Chemical and Physical Properties

The compound with CAS number 52253-69-7 is the hydrobromide salt of 2-amino-4-phenylthiazole. The properties of the core molecule and its salt are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 2-Amino-4-phenylthiazole hydrobromide; 4-Phenylthiazol-2-amine hydrobromide hydrate | |

| CAS Number | 52253-69-7 | |

| Molecular Formula | C₉H₉BrN₂S | |

| Molecular Weight | 257.15 g/mol | |

| Appearance | White to beige crystalline powder | |

| Melting Point | 180-183 °C | |

| Solubility | Information not readily available |

Synthesis

The synthesis of 2-amino-4-phenylthiazole is commonly achieved through the Hantzsch thiazole synthesis. A general protocol is outlined below.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

Materials:

-

Acetophenone

-

Thiourea

-

Iodine

-

Ethanol

-

Diethyl ether

-

Ammonium hydroxide solution

Procedure:

-

A mixture of acetophenone (1 molar equivalent), thiourea (2 molar equivalents), and iodine (1 molar equivalent) is refluxed in ethanol for 12 hours.[1]

-

After reflux, the reaction mixture is cooled.

-

The cooled mixture is washed with diethyl ether to remove any unreacted acetophenone and iodine.[1]

-

The mixture is then poured into an ammonium hydroxide solution.

-

The resulting crude product is collected and can be recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.[1]

To obtain the hydrobromide salt (CAS 52253-69-7), the synthesized 2-amino-4-phenylthiazole would be treated with hydrobromic acid.

Biological Activities and Uses

The 2-amino-4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The two most prominent and well-researched applications are its use as an anesthetic and as an anticancer agent.

Anesthetic Properties

2-Amino-4-phenylthiazole has been investigated for its anesthetic properties, particularly in piscine models.[2] Its mechanism of action in the central nervous system (CNS) involves the modulation of key neurotransmitter systems and intracellular signaling pathways.

The anesthetic effect of 2-amino-4-phenylthiazole is believed to be mediated through a dual mechanism involving the cholinergic system and cyclic adenosine monophosphate (cAMP) signaling.[2]

-

Acetylcholine Depletion: The compound has been shown to cause a depletion of acetylcholine in nerve ending particles within the brain.[2] This is thought to result from the inhibition of choline o-acetyltransferase activity and a reduction in the acetylcholine binding capacity of synaptic vesicles.[2]

-

cAMP Phosphodiesterase Inhibition: 2-Amino-4-phenylthiazole increases the levels of cAMP in the brain by inhibiting the activity of cAMP phosphodiesterase (PDE).[2] Elevated cAMP levels can influence neuronal excitability and contribute to the overall anesthetic effect.

Anticancer Properties

A significant body of research has focused on the development of 2-amino-4-phenylthiazole derivatives as potent anticancer agents. These compounds have demonstrated cytotoxic activity against a wide range of cancer cell lines.

The anticancer activity of 2-amino-4-phenylthiazole derivatives is primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

-

Induction of Apoptosis: These derivatives can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins. They have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and executes apoptosis.

-

Cell Cycle Arrest: 2-Amino-4-phenylthiazole derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, most commonly at the G2/M phase. This prevents the cancer cells from dividing and proliferating.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-amino-4-phenylthiazole derivatives against different human cancer cell lines.

| Derivative | Cancer Cell Line | IC50 Value | Reference(s) |

| Compound 10 | HT29 (Colon Cancer) | 2.01 µM | [3] |

| Compound 10 | A549 (Lung Cancer) | Not specified | [3] |

| Compound 10 | HeLa (Cervical Cancer) | Not specified | [3] |

| Compound 10 | Karpas229 (Lymphoma) | Not specified | [3] |

| 2-(alkylamido) thiazole analogues | L1210 (Leukemia) | 4-8 µM | [3] |

| 2-(arylamido) thiazole analogues | L1210 (Leukemia) | 0.2-1 µM | [3] |

| Analogue 20 | H1299 (Lung Cancer) | 4.89 µM | [3] |

| Analogue 20 | SHG-44 (Glioma) | 4.03 µM | [3] |

| Compound 23 | HepG2 (Liver Cancer) | 0.51 mM | [3] |

| Compound 24 | HepG2 (Liver Cancer) | 0.57 mM | [3] |

| Compound 23 | PC12 (Pheochromocytoma) | 0.309 mM | [3] |

| Compound 24 | PC12 (Pheochromocytoma) | 0.298 mM | [3] |

Other Biological Activities

Derivatives of 2-amino-4-phenylthiazole have also been reported to possess antimicrobial, antifungal, and anthelmintic activities, highlighting the broad therapeutic potential of this chemical scaffold.[4]

Experimental Protocols for Anticancer Evaluation

The following section outlines a general workflow for assessing the anticancer activity of novel 2-amino-4-phenylthiazole derivatives.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 2-amino-4-phenylthiazole derivative for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the analysis of cell cycle distribution.

Protocol:

-

Treat cells with the compound for a specified time.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing PI and RNase.

-

Incubate in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Conclusion

The compound with CAS number 52253-69-7, 2-Amino-4-phenylthiazole hydrobromide, belongs to a class of molecules with significant and diverse biological activities. The 2-amino-4-phenylthiazole scaffold has proven to be a valuable starting point for the development of novel therapeutic agents, particularly in the fields of anesthesiology and oncology. The mechanisms of action, involving modulation of neurotransmitter systems, inhibition of key enzymes, induction of apoptosis, and cell cycle arrest, provide a solid foundation for further drug design and development efforts. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this promising class of compounds.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Amino-4-phenylthiazole Hydrobromide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Amino-4-phenylthiazole hydrobromide monohydrate. This compound, a salt of a key heterocyclic scaffold in medicinal chemistry, requires precise structural determination to understand its physicochemical properties and guide further drug development efforts. This document outlines the crystallographic and spectroscopic techniques employed, presenting the key data in a structured format and detailing the experimental protocols.

Introduction

2-Amino-4-phenylthiazole and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The formation of a hydrobromide salt and the incorporation of a water molecule into the crystal lattice significantly influence the compound's stability, solubility, and intermolecular interactions. Therefore, a thorough structural characterization is paramount. This guide focuses on the synergistic application of single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy to definitively establish the three-dimensional structure of this compound.

Crystallographic Analysis

Single-crystal X-ray diffraction stands as the cornerstone for the unambiguous determination of the molecular structure of crystalline solids. This technique provides precise information on bond lengths, bond angles, and the overall packing of molecules and ions within the crystal lattice.

Crystal Data and Structure Refinement

The crystallographic data for this compound reveals a monoclinic crystal system. The key parameters from the structure determination are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₉H₁₁BrN₂OS |

| Formula Weight | 275.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 12.425(2) Å |

| b | 9.477(1) Å |

| c | 10.339(2) Å |

| β | 110.55(2) ° |

| Volume | 1140.7 ų |

| Z | 4 |

| Density (calculated) | 1.602 g/cm³ |

Molecular Structure and Conformation

The asymmetric unit of the crystal structure contains one 2-amino-4-phenylthiazolium cation, one bromide anion, and one water molecule. The thiazole ring is protonated at the endocyclic nitrogen atom (N3). The phenyl and thiazole rings are planar, with a dihedral angle of approximately 36.9° between them.

Selected Bond Lengths and Angles:

| Bond | Length (Å) | Angle | Degrees (°) |

| S1-C2 | 1.735(6) | C2-N3-C4 | 111.3(5) |

| C2-N3 | 1.321(8) | N3-C4-C5 | 114.3(6) |

| N3-C4 | 1.373(8) | C4-C5-S1 | 110.4(5) |

| C4-C5 | 1.353(9) | C5-S1-C2 | 92.7(3) |

| C5-S1 | 1.721(7) | S1-C2-N10 | 121.2(5) |

| C2-N10 | 1.319(8) | N3-C2-N10 | 121.5(6) |

| C4-C6 | 1.472(9) |

Note: Atom numbering is based on standard crystallographic reports.

Supramolecular Assembly and Hydrogen Bonding

The crystal structure is stabilized by an extensive network of hydrogen bonds involving the 2-amino-4-phenylthiazolium cation, the bromide ion, and the water molecule. The amino group, the protonated thiazole nitrogen, and the water molecule all act as hydrogen bond donors, while the bromide ion and the water oxygen atom act as acceptors. This intricate network of interactions dictates the packing of the molecules in the crystal.

Spectroscopic Analysis

Spectroscopic techniques provide complementary information to the crystallographic data, confirming the presence of functional groups and providing insights into the electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the protonation of the thiazole ring and the presence of the hydrobromide salt, the chemical shifts in the ¹H and ¹³C NMR spectra are expected to differ from those of the free base, 2-Amino-4-phenylthiazole.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Phenyl-H | 7.20 - 7.80 | Multiplet | |

| Thiazole-H | ~7.00 | Singlet | |

| -NH₂ | 8.50 - 9.50 | Broad Singlet | Exchangeable with D₂O |

| N-H (thiazolium) | 10.0 - 12.0 | Broad Singlet | Exchangeable with D₂O |

| H₂O | ~3.30 | Singlet |

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) |

| C=N (Thiazole) | 165 - 175 |

| Phenyl C (quaternary) | 130 - 140 |

| Phenyl CH | 125 - 130 |

| Thiazole CH | 100 - 110 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic bands for the N-H, C-H, C=N, and C=C bonds, as well as broad absorptions due to the presence of the water molecule and hydrogen bonding.

Expected FTIR Spectral Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400 - 3200 (broad) | O-H stretching (water), N-H stretching (amine, ammonium) |

| 3100 - 3000 | Aromatic and vinylic C-H stretching |

| ~1630 | N-H bending |

| 1600 - 1450 | Aromatic C=C stretching, C=N stretching |

| Below 1400 | Fingerprint region |

Experimental Protocols

Synthesis of 2-Amino-4-phenylthiazole

A common method for the synthesis of the parent compound, 2-Amino-4-phenylthiazole, involves the Hantzsch thiazole synthesis.

An In-depth Technical Guide to 2-Amino-4-phenylthiazole Hydrobromide Monohydrate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Amino-4-phenylthiazole hydrobromide monohydrate. It includes detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways associated with this compound.

Introduction and Historical Context

The core structure, 2-amino-4-phenylthiazole, belongs to the thiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The primary and most established method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887. This reaction involves the condensation of an α-haloketone with a thioamide.

While the parent compound, 2-amino-4-phenylthiazole, has been known for a considerable time through this synthesis, the specific hydrobromide monohydrate salt gained notable attention in the scientific literature with a detailed study of its crystal and molecular structure published in 1974. This study identified its potential as a corrosion inhibitor for mild steel.

Physicochemical and Structural Properties

The hydrobromide monohydrate salt of 2-amino-4-phenylthiazole has been characterized by various analytical techniques, providing key data for researchers.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrN₂OS | Echemi |

| Molecular Weight | 275.17 g/mol | Echemi |

| CAS Number | 52253-69-7 | Echemi |

| Melting Point | 180-183 °C | Echemi |

| Crystal System | Monoclinic | Acta Crystallographica B30, 342 (1974) |

| Space Group | P2₁/c | Acta Crystallographica B30, 342 (1974) |

| Cell Dimensions | a = 12.425 Å, b = 9.477 Å, c = 10.339 Å, β = 110.55° | Acta Crystallographica B30, 342 (1974) |

| Z (molecules/unit cell) | 4 | Acta Crystallographica B30, 342 (1974) |

Synthesis and Experimental Protocols

The synthesis of 2-amino-4-phenylthiazole is primarily achieved through the Hantzsch thiazole synthesis. The subsequent formation of the hydrobromide monohydrate salt is a standard acid-base reaction.

General Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Method)

The reaction involves the cyclization of an α-haloketone (e.g., 2-bromoacetophenone) with thiourea.

This protocol is adapted from standard procedures for the Hantzsch synthesis.[1]

-

Materials:

-

2-Bromoacetophenone (1.0 g, 5.0 mmol)

-

Thiourea (0.57 g, 7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Deionized Water

-

-

Procedure:

-

Combine 2-bromoacetophenone and thiourea in a round-bottom flask equipped with a magnetic stir bar.

-

Add methanol to the flask.

-

Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Pour the reaction mixture into a beaker containing the 5% Na₂CO₃ solution to neutralize the hydrobromide salt formed and precipitate the free base.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold deionized water to remove any inorganic salts.

-

Allow the product to air dry.

-

This method avoids the use of an α-haloketone by generating the halo-intermediate in situ.

-

Materials:

-

Acetophenone (12 g, 0.1 mol)

-

Thiourea (15.22 g, 0.2 mol)

-

Iodine (25.33 g, 0.1 mol)

-

Diethyl ether

-

Ammonium hydroxide solution

-

Methanol

-

-

Procedure:

-

In a round-bottom flask, combine acetophenone, thiourea, and iodine.

-

Reflux the mixture for 12 hours.

-

After cooling, wash the reaction mixture with diethyl ether to remove unreacted acetophenone and iodine.

-

Pour the mixture into an ammonium hydroxide solution.

-

Collect the crude product and recrystallize from methanol.

-

Formation of the Hydrobromide Monohydrate Salt

The isolated 2-amino-4-phenylthiazole can be converted to its hydrobromide salt by treatment with hydrobromic acid in a suitable solvent, followed by crystallization. The monohydrate form is typically obtained when crystallization occurs from an aqueous solution.

Reaction Mechanisms and Workflows

Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

General Experimental Workflow

The typical laboratory workflow for the synthesis and isolation of 2-amino-4-phenylthiazole is outlined below.

Caption: General laboratory workflow for Hantzsch synthesis.

Biological Activity and Signaling Pathways

2-Amino-4-phenylthiazole and its derivatives have been investigated for various biological activities.

Anti-inflammatory Activity via MyD88 Inhibition

Recent studies have shown that derivatives of 2-amino-4-phenylthiazole can exhibit anti-inflammatory properties by inhibiting the dimerization of the Myeloid differentiation primary response 88 (MyD88) protein. MyD88 is a key adaptor protein in the Toll-like receptor (TLR) signaling pathway, which is crucial for the innate immune response. Inhibition of MyD88 dimerization disrupts downstream signaling, leading to a reduction in the production of pro-inflammatory cytokines.

Caption: Inhibition of the MyD88-dependent TLR signaling pathway.

Central Nervous System Effects

Earlier research identified 2-amino-4-phenylthiazole as having anesthetic properties in fish. Studies on carp indicated that the compound affects the central nervous system, leading to a depletion of acetylcholine in nerve endings and an increase in brain cyclic AMP (cAMP).

Conclusion

This compound is a compound with a rich history rooted in the foundational Hantzsch thiazole synthesis. Its detailed characterization in the 1970s highlighted its potential applications beyond being a synthetic intermediate, such as in corrosion inhibition. Modern research continues to unveil the therapeutic potential of the 2-amino-4-phenylthiazole scaffold, particularly in the realm of anti-inflammatory drug discovery through the modulation of key signaling pathways like the MyD88-dependent cascade. This guide provides a foundational resource for professionals in drug development and chemical research, summarizing the key historical, synthetic, and biological aspects of this important molecule.

References

Spectroscopic Data Analysis of 2-Amino-4-phenylthiazole Hydrobromide Monohydrate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-phenylthiazole hydrobromide monohydrate (CAS No. 52253-69-7), a compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Compound Overview

This compound is a salt of the parent compound, 2-amino-4-phenylthiazole. The presence of the hydrobromide salt and the water of hydration influences its spectroscopic characteristics.

Molecular Formula: C₉H₁₁BrN₂OS[1][2]

Molecular Weight: 275.17 g/mol [1][2]

Melting Point: 180-183 °C[1][2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Expected Changes for Hydrobromide Monohydrate |

| ~7.8 - 7.9 | d | 2H | Aromatic protons (ortho to thiazole) | Potential downfield shift due to protonation of the thiazole ring. |

| ~7.3 - 7.4 | t | 2H | Aromatic protons (meta to thiazole) | Minor shifts expected. |

| ~7.2 - 7.3 | t | 1H | Aromatic proton (para to thiazole) | Minor shifts expected. |

| ~7.1 | s | 1H | Thiazole C5-H | Significant downfield shift expected due to protonation of the adjacent nitrogen. |

| ~7.0 | br s | 2H | -NH₂ | Broadening and downfield shift due to proton exchange and the formation of -NH₃⁺. |

| ~3.4 | br s | 2H | H₂O | A broad singlet from the water of hydration would be present. |

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Expected Changes for Hydrobromide Monohydrate |

| ~168 | C2 (Thiazole) | Downfield shift due to the attachment of the protonated amino group. |

| ~150 | C4 (Thiazole) | Minor shift. |

| ~135 | C-ipso (Phenyl) | Minor shift. |

| ~129 | C-meta (Phenyl) | Minor shift. |

| ~128 | C-para (Phenyl) | Minor shift. |

| ~126 | C-ortho (Phenyl) | Minor shift. |

| ~103 | C5 (Thiazole) | Upfield shift due to the influence of the adjacent protonated nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Expected Changes for Hydrobromide Monohydrate |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine) | Broadening and shifting to lower wavenumbers due to the formation of -NH₃⁺ and hydrogen bonding with water and bromide. A broad O-H stretch from the water of hydration will also appear in this region. |

| 3150 - 3000 | Medium | Aromatic C-H stretching | Minimal change expected. |

| ~1630 | Strong | N-H bending (amine) | Shift to lower wavenumbers upon protonation. |

| ~1600, 1480, 1450 | Medium-Strong | Aromatic C=C stretching | Minimal change expected. |

| ~1540 | Strong | C=N stretching (thiazole ring) | Shift to higher wavenumbers due to increased double bond character upon protonation. |

| Below 1000 | Medium-Weak | C-H out-of-plane bending | Minimal change expected. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

| m/z | Ion | Notes |

| 177.05 | [M+H]⁺ | This would be the molecular ion peak for the free base (2-amino-4-phenylthiazole). In ESI-MS, this peak is expected to be prominent. |

| 176.04 | [M]⁺ | The molecular ion of the free base. |

Note: In a typical mass spectrum of the hydrobromide salt, the base peak would likely correspond to the protonated free base, as the hydrobromide and water would be lost during ionization.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

References

physical characteristics of 2-Amino-4-phenylthiazole hydrobromide monohydrate

An In-depth Technical Guide on the Physical Characteristics of 2-Amino-4-phenylthiazole Hydrobromide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and structural characteristics of this compound. It includes key quantitative data, detailed experimental protocols for its characterization, and graphical representations of its synthesis and structural interactions.

Physicochemical and Structural Properties

This compound is the hydrobromide salt of the parent compound, 2-amino-4-phenylthiazole. It presents as a white, crystalline powder.[1] The compound is noted to be hygroscopic.[2]

General Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 52253-69-7 | [1][2] |

| Molecular Formula | C₉H₁₁BrN₂OS | [1][2] |

| Molecular Weight | 275.17 g/mol | [1][2][3] |

| Exact Mass | 273.97800 u | [1] |

| Appearance | White powder | [1] |

| Melting Point | 180-183 °C | [1][2] |

| Boiling Point | 363.4 °C at 760 mmHg | [1][4] |

| Flash Point | 173.6 °C | [1][4] |

| Solubility | Insoluble in water (< 1 mg/mL at 22.2 °C) | [1] |

Crystal Structure Data

The compound crystallizes in the monoclinic system. The crystal structure consists of the protonated 2-amino-4-phenylthiazole molecule, a bromide ion, and a molecule of water.[5] The phenyl and thiazole rings are planar, with an interplanar angle of 19.1°.[5]

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | [5] |

| a | 12.425 Å | [5] |

| b | 9.477 Å | [5] |

| c | 10.339 Å | [5] |

| β | 110.55° | [5] |

| Z | 4 | [5] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of 2-Amino-4-phenylthiazole and its hydrobromide monohydrate salt.

Synthesis of 2-Amino-4-phenylthiazole (Parent Compound)

The synthesis of the parent 2-amino-4-phenylthiazole is typically achieved via the Hantzsch thiazole synthesis.

Protocol:

-

A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is prepared in a round-bottom flask.[6]

-

The mixture is refluxed for a period of 4 to 12 hours.[6][7]

-

After reflux, the reaction mixture is cooled to room temperature.

-

The cooled mixture is washed with diethyl ether to remove unreacted iodine and acetophenone.[6]

-

The solid is then treated with a solution of ammonium hydroxide to yield the crude product.[6]

-

The crude 2-amino-4-phenylthiazole is purified by recrystallization from methanol.[6]

The general workflow for this synthesis is illustrated below.

Preparation of the Hydrobromide Monohydrate Salt

To form the hydrobromide monohydrate salt, the purified 2-amino-4-phenylthiazole base is typically dissolved in a suitable solvent and treated with hydrobromic acid in the presence of water, followed by crystallization.

X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Protocol:

-

A suitable single crystal of the compound is mounted on a goniometer.

-

Intensity data is collected using a four-circle diffractometer (e.g., a Hilger-Watts model).[5]

-

Molybdenum Kα radiation (λ=0.7107 Å) is used as the X-ray source.[5]

-

The structure is solved using Patterson and Fourier methods.[5]

-

The structural model is refined using full-matrix least-squares calculations to achieve a final R-factor (for the cited study, R = 0.085 for 1094 observed reflections).[5]

The crystal structure is stabilized by a network of hydrogen bonds and other intermolecular contacts involving the protonated molecule, the bromide ion, and the water molecule.

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the identity and purity of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is typically recorded using a KBr wafer or pellet technique.[8] This analysis identifies characteristic vibrational frequencies of functional groups within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the molecular structure.[9] Spectra are recorded by dissolving the sample in a suitable deuterated solvent.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability, decomposition profile, and the presence of solvates (like water).[10][11]

Protocol (General):

-

A small, accurately weighed sample (typically 5-10 mg) is placed in an appropriate pan (e.g., aluminum or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).[12]

-

For TGA: The mass of the sample is recorded as a function of temperature. A mass loss corresponding to the molecular weight of water would confirm the dehydration of the monohydrate.

-

For DSC: The heat flow to or from the sample relative to a reference is measured. Endothermic or exothermic events like melting, dehydration, and decomposition are recorded.[12]

A general workflow for the complete characterization of the compound is outlined below.

References

- 1. echemi.com [echemi.com]

- 2. This compound, 99%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. cenmed.com [cenmed.com]

- 4. 2-Amino-4-phenylthiazole hydrobromide Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. asianpubs.org [asianpubs.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(52253-69-7) 1H NMR [m.chemicalbook.com]

- 10. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Conceptual approach to thermal analysis and its main applications [redalyc.org]

The Biological Significance of the 2-Aminothiazole Scaffold: A Technical Guide

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent structural features, including the presence of nitrogen and sulfur heteroatoms, allow for diverse and strategic substitutions, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological significance of the 2-aminothiazole core, summarizing key quantitative data, detailing experimental protocols for activity assessment, and visualizing the signaling pathways modulated by compounds containing this versatile scaffold. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic potential of 2-aminothiazole derivatives.

Diverse Biological Activities of the 2-Aminothiazole Scaffold

Derivatives of 2-aminothiazole have been extensively investigated and have demonstrated a remarkable range of biological activities. This has led to the development of several clinically approved drugs and a multitude of promising drug candidates. The key therapeutic areas where this scaffold has shown significant potential are outlined below.

Anticancer Activity

The 2-aminothiazole moiety is a cornerstone in the design of numerous potent anticancer agents.[1][2] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases.[2] Clinically approved anticancer drugs like Dasatinib , a multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), and Alpelisib , a PI3Kα inhibitor for certain types of breast cancer, feature the 2-aminothiazole core, highlighting its importance in oncology drug development.[2]

Antimicrobial Activity

The scaffold is also a key component in the development of novel antimicrobial agents.[3] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anti-inflammatory Activity

2-Aminothiazole derivatives have been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects, and several 2-aminothiazole compounds have demonstrated this selectivity.[1]

Antiviral Activity

The antiviral potential of the 2-aminothiazole scaffold has been investigated, with notable activity against influenza viruses.[4] One of the primary targets for these compounds is the neuraminidase enzyme, which is crucial for the release of new viral particles from infected cells.[4]

Neuroprotective Effects

Emerging research has highlighted the potential of 2-aminothiazole derivatives in the treatment of neurodegenerative diseases.[5] These compounds have been shown to protect neuronal cells from various insults, such as oxidative stress and excitotoxicity, in in-vitro models.[5]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological activity of selected 2-aminothiazole derivatives across different therapeutic areas, providing a basis for structure-activity relationship (SAR) studies and further drug development.

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Dasatinib | K562 (CML) | <0.001 | [2] |

| Alpelisib (BYL719) | PIK3CA-mutant breast cancer cells | 0.0046 | [2] |

| Derivative 20 | H1299 (Lung Cancer) | 4.89 | [2] |

| SHG-44 (Glioma) | 4.03 | [2] | |

| Derivative 21 | K563 (Leukemia) | 16.3 | [2] |

| Derivative 23 | HepG2 (Liver Cancer) | 0.51 (mM) | [2] |

| PC12 (Pheochromocytoma) | 0.309 (mM) | [2] | |

| Derivative 27 | HeLa (Cervical Cancer) | 1.6 | [2] |

| Derivative 28 | HT29 (Colon Cancer) | 0.63 | [2] |

| 2-aminothiazole-flavonoid hybrid 2 | U87 (Glioblastoma) | 1.4 | [6] |

| 2-aminothiazole-flavonoid hybrid 9 | U87 shCTRL (Glioblastoma) | 1.6 | [6] |

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Thiazolyl-thiourea derivative | Staphylococcus aureus | 4 - 16 | [7] |

| Staphylococcus epidermidis | 4 - 16 | [7] | |

| Derivative 117 (R¹=OCH₃) | Escherichia coli | Not specified, but remarkable efficacy | [3] |

| Derivative 117 (R¹=H, R²=Ph) | Pseudomonas aeruginosa | Not specified, but significant efficacy | [3] |

Table 3: Anti-inflammatory Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Thiazolyl derivative 188 | 1.00 - 6.34 | 0.09 - 0.71 | 3.03 - 16 | [1] |

| Celecoxib (Reference) | 7.21 | 0.83 | 8.68 | [1] |

Table 4: Antiviral Activity of Selected 2-Thiazolylhydrazone Derivatives against Influenza Neuraminidase (H1N1)

| Compound/Derivative | IC50 (µM) | Reference |

| 1p | 10.50 | [5] |

| 1q | >10.50 | [5] |

| 2c | >10.50 | [5] |

| Oseltamivir (Reference) | Not specified in this study | [5] |

Table 5: Neuroprotective Activity of Thiazole Sulfonamides against 6-OHDA-induced toxicity in SH-SY5Y cells

| Compound/Derivative | Concentration (µM) | % Cell Viability Increase (relative to 6-OHDA alone) | Reference |

| Derivative 1 | 0.1 - 1 | Significant recovery | [5] |

| Derivative 2 | 0.1 - 1 | Significant recovery | [5] |

| Derivative 8 | 0.1 - 1 | Significant recovery | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

MTT Assay for Cytotoxicity and Neuroprotection

This protocol is used to assess the effect of compounds on cell viability, which is a measure of cytotoxicity in cancer cells or neuroprotection in neuronal cells.

Materials:

-

96-well cell culture plates

-

Cancer cell line (e.g., HeLa, A549) or neuronal cell line (e.g., SH-SY5Y)

-

Complete culture medium

-

2-Aminothiazole derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Neurotoxic agent for neuroprotection assays (e.g., 6-hydroxydopamine, 6-OHDA)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment:

-

Cytotoxicity Assay: Treat the cells with serial dilutions of the 2-aminothiazole derivative and incubate for 48-72 hours.

-

Neuroprotection Assay: Pre-treat neuronal cells with various concentrations of the 2-aminothiazole derivative for 2 hours, followed by the addition of a neurotoxic agent (e.g., 100 µM 6-OHDA) and incubation for another 24 hours.

-

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. For cytotoxicity, determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%. For neuroprotection, assess the increase in cell viability in the presence of the compound and the neurotoxin compared to the neurotoxin alone.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

2-Aminothiazole derivative stock solution

-

Inoculum of the microorganism standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the 2-aminothiazole derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

COX-2 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

96-well black microplate

-

Recombinant human COX-2 enzyme

-

COX-2 specific substrate (e.g., a pro-fluorescent probe)

-

Arachidonic acid (substrate for COX-2)

-

2-Aminothiazole derivative

-

Assay buffer

Procedure:

-

Enzyme and Inhibitor Incubation: In each well, add the assay buffer, COX-2 enzyme, and the 2-aminothiazole derivative at various concentrations. Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the pro-fluorescent substrate.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the COX-2 activity.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the compound and determine the IC50 value.

Neuraminidase Inhibition Assay

This assay determines the ability of a compound to inhibit the influenza virus neuraminidase enzyme.

Materials:

-

96-well black microplate

-

Influenza virus containing neuraminidase

-

Fluorogenic neuraminidase substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid, MUNANA)

-

2-Aminothiazole derivative

-

Assay buffer

Procedure:

-

Virus and Inhibitor Incubation: Add the influenza virus and the 2-aminothiazole derivative at various concentrations to the wells of the microplate. Incubate to allow for inhibitor binding.

-

Substrate Addition: Add the MUNANA substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Fluorescence Measurement: Stop the reaction and measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the EC50 value.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-aminothiazole derivatives stem from their ability to interact with and modulate various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways targeted by these compounds.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Alpelisib, a 2-aminothiazole-containing drug, is a selective inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3K). This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in many cancers.

BCR-ABL/Src Kinase Signaling Pathway Inhibition

Dasatinib, another 2-aminothiazole-based drug, is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases. The BCR-ABL fusion protein is the hallmark of chronic myeloid leukemia (CML).

Aurora Kinase Signaling Pathway in Mitosis

Aurora kinases are essential for proper cell division, and their overexpression is linked to cancer. 2-Aminothiazole derivatives have been developed as inhibitors of these kinases.

Hec1/Nek2 Interaction in Mitotic Progression

The interaction between Hec1 and Nek2 is critical for proper chromosome segregation during mitosis. Small molecules, including those with a 2-aminothiazole scaffold, have been designed to disrupt this protein-protein interaction.[8]

Conclusion

The 2-aminothiazole scaffold represents a highly versatile and privileged structure in medicinal chemistry, with a proven track record in the development of clinically successful drugs. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the exploration of diverse biological targets. The continued investigation of 2-aminothiazole derivatives, guided by quantitative structure-activity relationship studies and a deeper understanding of their mechanisms of action, holds significant promise for the discovery of novel and effective therapeutic agents to address a wide range of human diseases. This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the full therapeutic potential of this remarkable scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological activity of thiazole derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates [mdpi.com]

The Strategic Role of Hydrobromide Salts in Thiazole Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. While the synthesis and biological activity of thiazole derivatives are widely studied, a critical aspect often overlooked is the strategic use of their salt forms, particularly hydrobromide salts. This technical guide provides an in-depth exploration of the role of the hydrobromide salt in thiazole chemistry, offering insights into its impact on physicochemical properties, synthesis, and formulation. Understanding and leveraging the properties of thiazole hydrobromide salts can be pivotal in advancing drug discovery and development.

The Rationale for Salt Formation in Thiazole Derivatives

Thiazole and its derivatives are typically weakly basic compounds, owing to the lone pair of electrons on the nitrogen atom in the heterocyclic ring. This basicity allows for the formation of salts with various acids, including hydrobromic acid (HBr). The conversion of a thiazole free base into its hydrobromide salt is not merely a chemical curiosity but a strategic decision driven by the need to optimize the molecule's properties for pharmaceutical applications.[1]

The primary advantages of isolating and utilizing thiazole derivatives as hydrobromide salts include:

-

Enhanced Aqueous Solubility: Many thiazole-based active pharmaceutical ingredients (APIs) exhibit poor water solubility in their free base form, which can limit their bioavailability. Formation of a hydrobromide salt can significantly improve aqueous solubility, a critical factor for oral and parenteral drug delivery.[1]

-

Improved Stability: Thiazole hydrobromide salts are often more crystalline and possess higher melting points compared to their corresponding free bases. This increased crystallinity can lead to enhanced chemical and physical stability, reducing degradation and extending shelf life.[1]

-

Facilitated Purification: The crystalline nature of hydrobromide salts can be exploited during the synthesis and purification process. Crystallization of the hydrobromide salt can be an effective method for removing impurities, leading to a higher purity final product.

-

Modified Dissolution Rate: The rate at which a drug dissolves is a key determinant of its absorption. By selecting the appropriate salt form, the dissolution rate of a thiazole derivative can be tailored to achieve a desired pharmacokinetic profile.[1]

Data Presentation: Physicochemical Properties of Thiazole Free Base vs. Hydrobromide Salt

The following table summarizes the anticipated differences in key physicochemical properties between a generic thiazole derivative in its free base form and as a hydrobromide salt. It is important to note that the exact values will vary depending on the specific molecular structure of the thiazole derivative.

| Property | Thiazole Free Base | Thiazole Hydrobromide Salt | Rationale for Difference |

| Appearance | Often an oil or low-melting solid | Typically a crystalline solid | Salt formation introduces ionic character, leading to a more ordered crystal lattice. |

| Melting Point (°C) | Lower | Higher | The strong ionic interactions in the salt's crystal lattice require more energy to overcome.[1] |

| Aqueous Solubility | Low | High | The ionic nature of the salt allows for favorable interactions with polar water molecules.[1] |

| Lipophilicity (LogP) | Higher | Lower | The introduction of an ionic group decreases the molecule's overall lipophilicity. |

| Hygroscopicity | Variable | Can be higher, but often forms stable hydrates | Salts can have a higher affinity for water molecules. |

| Chemical Stability | Less stable, prone to degradation | More stable | The more ordered crystalline structure can protect the molecule from degradative reactions.[1] |

Experimental Protocols

Synthesis of a Thiazole Hydrobromide Salt via Hantzsch Thiazole Synthesis